N-acetyl-2-cyano-3-(dimethylamino)acrylamide

Description

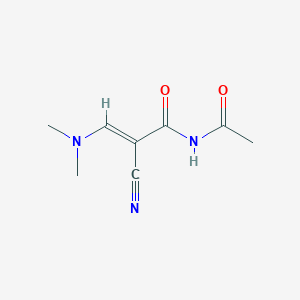

N-acetyl-2-cyano-3-(dimethylamino)acrylamide is a structurally complex acrylamide derivative characterized by a cyano group at position 2, a dimethylamino group at position 3, and an acetyl substituent on the amide nitrogen. Its reactivity stems from the electron-withdrawing cyano group and the electron-donating dimethylamino group, which facilitate Michael addition and cyclization reactions .

Properties

IUPAC Name |

(E)-N-acetyl-2-cyano-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(12)10-8(13)7(4-9)5-11(2)3/h5H,1-3H3,(H,10,12,13)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBXVJAXQIFLMJ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C(=CN(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(=O)/C(=C/N(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-cyano-3-(dimethylamino)acrylamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient, scalable reaction conditions would likely be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-cyano-3-(dimethylamino)acrylamide can undergo various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines . Reaction conditions can vary from room temperature to elevated temperatures, and solvents such as dimethylformamide (DMF) are often used .

Major Products Formed

The major products formed from reactions involving this compound are typically heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Synthesis and Properties

N-acetyl-2-cyano-3-(dimethylamino)acrylamide can be synthesized through the reaction of dimethylaminopropionitrile with acetic anhydride or acetic acid. This process introduces the acetyl group while preserving the cyano and dimethylamino functionalities, which are crucial for its reactivity and application potential . The compound has a molecular weight of approximately 181.19 g/mol and a melting point range of 126-128 °C, classified as an irritant due to its chemical nature.

Antimicrobial Activity

One of the prominent applications of this compound is in antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.025 to 2.609 mM against S. aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (mM) |

|---|---|---|

| 16c | S. aureus | 0.025 |

| 6a | E. coli | 0.150 |

| 19a | K. pneumoniae | 0.500 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives to various biological targets. These studies suggest that the compound can effectively interact with certain enzymes involved in disease pathways, making it a candidate for drug development .

Development of Antitumor Agents

In a study focusing on the synthesis of novel acrylamide derivatives, researchers evaluated the antitumor potential of compounds based on this compound. The derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 2: Antitumor Activity of Acrylamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A1 | MCF-7 | 12 |

| A2 | HeLa | 15 |

| A3 | A549 | 10 |

Material Science Applications

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis and materials science. Its ability to undergo polymerization makes it valuable in developing new materials with specific mechanical properties and functionalities .

Mechanism of Action

The mechanism of action of N-acetyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups are particularly reactive, allowing the compound to form stable heterocyclic structures . These reactions can target specific molecular pathways, making the compound useful in the development of targeted therapies and materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

N-(6-Acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide

- Structure : Replaces the acetyl group with a 6-acetylbenzothiazole moiety.

- Synthesis: Prepared via refluxing 6-acetyl-2-(2-cyanoacetamido)benzothiazole with dimethylformamide-dimethylacetal in dioxane .

- Applications : The benzothiazole group enhances antimicrobial activity due to its planar aromatic structure, which may improve DNA intercalation or enzyme inhibition compared to the acetylated parent compound .

N1-Methyl-2-cyano-3-(dimethylamino)acrylamide

- Structure : Methyl group replaces the acetyl on the amide nitrogen.

- However, the methyl group may lower thermal stability .

(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide

- Structure: Incorporates a 4-(dimethylamino)phenyl group at position 3 and a phenylethylamide group.

- Applications: The extended conjugation and aromatic substituents enhance anticancer activity, as seen in quinoline derivatives targeting breast cancer cells (IC₅₀ ~29.8–40.4 μmol/L) .

2-(2-Furyl)-2-(5-nitro-2-furyl) acrylamide (2-AF)

- Structure: Features nitro-furan substituents instead of dimethylamino and acetyl groups.

- Toxicity: Used as a genotoxicity reference compound, highlighting the importance of substituent choice in safety profiles .

Antimicrobial Activity

- Benzothiazole derivatives (e.g., compound from ) exhibit broad-spectrum antimicrobial activity, comparable to ampicillin and tetracycline, due to enhanced membrane penetration .

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or enzyme inhibition.

Anticancer Activity

- Quinoline-acrylamide hybrids (e.g., 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide) show potent cytotoxicity against MCF7 cells (IC₅₀ <40 μmol/L), outperforming doxorubicin in some cases .

- Structure-Activity Relationship (SAR): Electron-donating groups (e.g., dimethylamino) enhance DNA binding, while bulky substituents (e.g., benzothiazole) improve selectivity .

Physicochemical Properties

Key Research Findings and Industrial Relevance

- Synthetic Versatility: The dimethylamino and cyano groups enable diverse reactions, including cycloadditions and condensations, to generate heterocycles like pyrazoles and isoxazolines .

- Toxicity Considerations: Substituents like nitro groups (in 2-AF) correlate with genotoxicity, whereas dimethylamino and acetyl groups may offer safer profiles .

Biological Activity

N-acetyl-2-cyano-3-(dimethylamino)acrylamide (NACDMA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with NACDMA, providing a comprehensive overview of its impact in medicinal chemistry.

Synthesis of NACDMA

NACDMA is synthesized through a multi-step process involving the reaction of cyanoacetamide derivatives with various reagents. The typical synthesis involves:

- Starting Materials : Cyanoacetamide and dimethylformamide.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.

- Yield and Purity : The compound is typically obtained with a yield ranging from 60% to 80%, with purity confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

NACDMA exhibits promising antimicrobial properties against a range of pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the antimicrobial efficacy of NACDMA against various strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Activity | |

| Listeria monocytogenes | Effective |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

NACDMA has also been investigated for its anticancer properties. Research indicates that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The following table outlines the cytotoxic effects measured by IC50 values:

The cytotoxicity is attributed to NACDMA's ability to interfere with cellular signaling pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of NACDMA derivatives, researchers found that modifications to the chemical structure significantly enhanced activity against resistant strains of bacteria. For instance, introducing specific functional groups led to improved binding affinity to bacterial proteins, thereby increasing inhibition rates.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of NACDMA in MCF-7 cells. The study revealed that NACDMA triggers apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests potential for NACDMA as a lead compound in developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-acetyl-2-cyano-3-(dimethylamino)acrylamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition-elimination reactions using acrylamide derivatives and cyanoacetamide precursors. For example, tertiary amine-functionalized acrylamides (e.g., DMAPAA derivatives) are synthesized under redox initiation with persulfate/amine systems . Optimization involves controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity. High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying intermediates and final product purity .

Q. How can crystallographic data be utilized to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard for determining bond angles, stereochemistry, and intermolecular interactions. For example, analogous acrylamide derivatives with dimethylamino groups were resolved to confirm Z/E configurations and hydrogen-bonding networks . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, standard acrylamide precautions apply:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/airborne exposure .

- Monitor airborne levels with LC-MS/MS for acrylamide adducts (e.g., hemoglobin adducts AAVal/GAVal as biomarkers) .

- Store in inert, airtight containers at 4°C to prevent polymerization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, predicting sites susceptible to nucleophilic attack. For example, the cyano group and α,β-unsaturated carbonyl system are electrophilic hotspots. Solvent effects (e.g., DMSO vs. water) are modeled using Polarizable Continuum Models (PCM) to assess reaction feasibility .

Q. What experimental approaches validate the neurotoxic or carcinogenic potential of this compound?

- Methodological Answer :

- In vitro : Use SH-SY5Y neuronal cells to assess neurotoxicity via MTT assays and reactive oxygen species (ROS) quantification .

- In vivo : Rodent studies with biomarker tracking (urinary AAMA/GAMA metabolites) and histopathology of nervous tissues .

- Genotoxicity : Comet assays or γH2AX foci staining to detect DNA damage from glycidamide metabolites .

Q. How does this compound interact with biological macromolecules, and what techniques characterize these interactions?

- Methodological Answer :

- Protein Binding : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with serum albumin or DNA repair enzymes .

- DNA Interaction : Circular Dichroism (CD) spectroscopy detects conformational changes in DNA (e.g., B-to-Z transitions) upon compound incubation .

Q. What strategies improve the stability of this compound in aqueous solutions for biomedical applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.